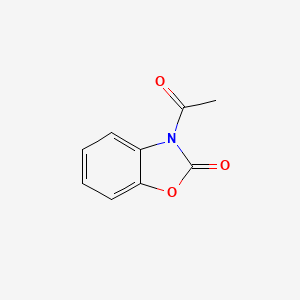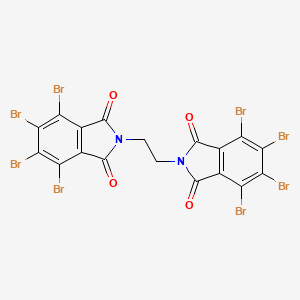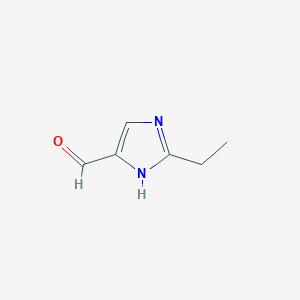
2-etil-1H-imidazol-5-carbaldehído
Descripción general
Descripción
2-ethyl-1H-imidazole-5-carbaldehyde is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-ethyl-1H-imidazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethyl-1H-imidazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Farmacéuticas
Los derivados del imidazol, como el 2-etil-1H-imidazol-5-carbaldehído, han demostrado tener una amplia gama de actividades biológicas. Muestran potencial como agentes antibacterianos, antimicobacterianos, antiinflamatorios, antitumorales, antidiabéticos, antialérgicos, antipiréticos, antivirales, antioxidantes, antiamibianos, antihelmínticos, antifúngicos y ulcerogénicos . Esto los hace valiosos en el desarrollo de nuevos medicamentos.
Potencial Antioxidante
Algunos derivados del imidazol han mostrado un buen potencial de eliminación de radicales libres, comparable al ácido ascórbico . Esto sugiere que el this compound podría explorarse por sus propiedades antioxidantes.
Síntesis de Moléculas Funcionales
Los imidazoles son componentes clave en la síntesis de moléculas funcionales utilizadas en una variedad de aplicaciones cotidianas . La síntesis regiocontrolada de imidazoles sustituidos, como el this compound, es de importancia estratégica debido a su amplia gama de aplicaciones .
Aplicaciones en Tintes para Células Solares y Otras Aplicaciones Ópticas
Los imidazoles se están utilizando en la investigación emergente sobre tintes para células solares y otras aplicaciones ópticas . Las propiedades únicas de los imidazoles los hacen adecuados para estas aplicaciones.
Aplicaciones en Materiales Funcionales
Los imidazoles también se están utilizando en el desarrollo de materiales funcionales . Su estructura química y propiedades únicas los hacen valiosos en este campo.
Aplicaciones en Catálisis
Los imidazoles se han utilizado en catálisis . Su capacidad para actuar como donantes y aceptores de electrones los hace útiles en una variedad de procesos catalíticos.
Síntesis de Tinte de Tipo Donante-Π-Aceptor (D-Π-A)
El 4-imidazolcarboxaldehído, un compuesto similar al this compound, se ha utilizado en la síntesis de nuevos tintes de tipo donante-Π-aceptor (D-Π-A) . Es posible que el this compound podría utilizarse de forma similar.
Fabricación de Quimiosensores Colorimétricos
El 4-imidazolcarboxaldehído se ha utilizado en la fabricación de quimiosensores colorimétricos . Dada la similitud estructural, el this compound podría utilizarse potencialmente en aplicaciones similares.
Mecanismo De Acción
are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Análisis Bioquímico
Biochemical Properties
2-Ethyl-1H-imidazole-5-carbaldehyde plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The aldehyde group in 2-ethyl-1H-imidazole-5-carbaldehyde can form Schiff bases with amino groups in proteins, leading to the formation of imine derivatives. These interactions can influence the activity of enzymes and proteins, thereby affecting various biochemical pathways .
Cellular Effects
2-Ethyl-1H-imidazole-5-carbaldehyde has significant effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of 2-ethyl-1H-imidazole-5-carbaldehyde involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain oxidoreductases by forming covalent bonds with the active site residues. This inhibition can result in changes in the levels of reactive oxygen species (ROS) and other metabolites. Additionally, 2-ethyl-1H-imidazole-5-carbaldehyde can influence gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-ethyl-1H-imidazole-5-carbaldehyde can change over time. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C). It can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-ethyl-1H-imidazole-5-carbaldehyde vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can lead to toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes toxic at higher concentrations .
Metabolic Pathways
2-Ethyl-1H-imidazole-5-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing the flux of metabolites through different pathways. The compound can also affect the levels of key metabolites, such as NADH and ATP, by modulating the activity of metabolic enzymes. These interactions can have significant effects on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 2-ethyl-1H-imidazole-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by facilitated diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments .
Subcellular Localization
2-Ethyl-1H-imidazole-5-carbaldehyde is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications. For instance, the presence of specific amino acid sequences can direct the compound to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. These interactions can have significant effects on the compound’s activity and function within different subcellular compartments .
Propiedades
IUPAC Name |
2-ethyl-1H-imidazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-6-7-3-5(4-9)8-6/h3-4H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWHYVOBYWYFHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372050 | |
| Record name | 2-ethyl-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83902-00-5 | |
| Record name | 2-ethyl-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-1H-imidazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



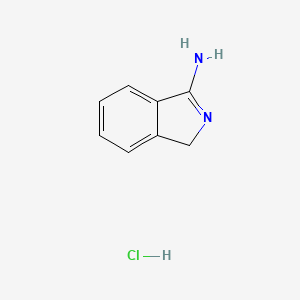

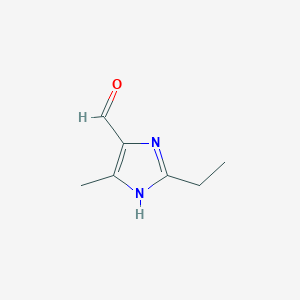


![4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1585772.png)

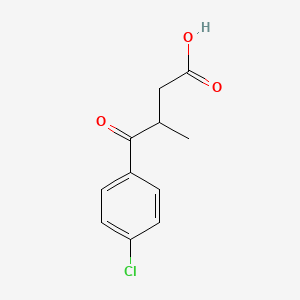
![2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1585777.png)

